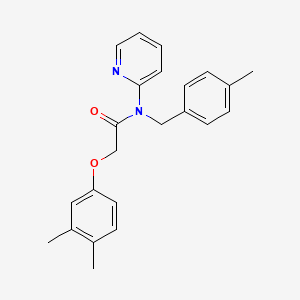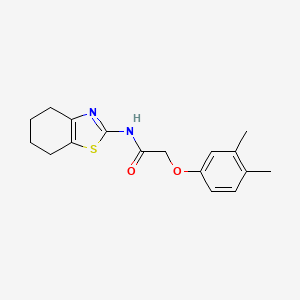![molecular formula C18H22N4O2S B11360913 3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11360913.png)
3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-ジメチル-N-[5-(5-オキソ-1-フェニルピロリジン-3-イル)-1,3,4-チアゾール-2-イル]ブタンアミドは、チアゾール環、ピロリジノン部分、ブタンアミド骨格など、独特な官能基の組み合わせを持つ複雑な有機化合物です。
2. 合成法
合成経路と反応条件: 3,3-ジメチル-N-[5-(5-オキソ-1-フェニルピロリジン-3-イル)-1,3,4-チアゾール-2-イル]ブタンアミドの合成は、通常、複数の手順を必要とします。
チアゾール環の形成: チアゾール環は、チオセミカルバジドと適切なカルボン酸誘導体を酸性条件下で反応させることで合成できます。
ピロリジノン部分の合成: ピロリジノン環は、適切なアミノ酸誘導体の環化によって形成できます。
カップリング反応: チアゾールとピロリジノンの中間体は、カルボジイミドなどの適切なカップリング試薬を使用してカップリングされ、目的の生成物が得られます。
工業生産方法: この化合物の工業生産は、上記合成経路の最適化を行い、高収率と高純度を確保する必要があります。 これには、自動合成装置の使用や厳しい品質管理対策が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にピロリジノン部分で酸化反応を起こす可能性があります。
還元: この化合物に存在するカルボニル基で還元反応が起こる可能性があります。
置換: チアゾール環は求核置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、アジ化ナトリウムやハロアルカンなどの試薬が関与することがあります。
主な生成物:
酸化: 酸化により、ヒドロキシル化された誘導体が生成される可能性があります。
還元: 還元により、アルコールやアミンが生成される可能性があります。
置換: 置換反応により、チアゾール環にさまざまな官能基を導入することができます。
化学:
- より複雑な分子の合成におけるビルディングブロックとして使用されます。
- その独特な反応性と安定性について研究されています。
生物学:
- 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学:
- 既知の生物活性化合物との構造的類似性から、潜在的な治療薬として探求されています。
産業:
- 新素材や化学プロセスの開発における潜在的な用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through the cyclization of an appropriate amino acid derivative.
Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a suitable coupling reagent, such as carbodiimides, to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products:
Oxidation: Oxidation may yield hydroxylated derivatives.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups into the thiadiazole ring.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry:
- Potential applications in the development of new materials and chemical processes.
作用機序
3,3-ジメチル-N-[5-(5-オキソ-1-フェニルピロリジン-3-イル)-1,3,4-チアゾール-2-イル]ブタンアミドがその効果を発揮するメカニズムは完全には解明されていません。 酵素や受容体などの特定の分子標的に、その官能基を通じて相互作用すると考えられています。 チアゾール環とピロリジノン部分は、これらの標的に結合し、その活性を調節する上で重要な役割を果たしている可能性があります。
類似化合物:
- 3,3-ジメチル-N-[5-(5-オキソ-1-フェニルピロリジン-3-イル)-1,3,4-チアゾール-2-イル]プロパンアミド
- 3,3-ジメチル-N-[5-(5-オキソ-1-フェニルピロリジン-3-イル)-1,3,4-チアゾール-2-イル]ペンタンアミド
独自性:
- 3,3-ジメチル-N-[5-(5-オキソ-1-フェニルピロリジン-3-イル)-1,3,4-チアゾール-2-イル]ブタンアミドの官能基の特定の組み合わせは、その独自の化学的性質と潜在的な生物活性を提供します。
- 類似の化合物と比較して、炭素鎖の長さと分岐のために、異なる反応性と結合親和性を示す可能性があります。
類似化合物との比較
- 3,3-Dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
- 3,3-Dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]pentanamide
Uniqueness:
- The specific combination of functional groups in 3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide gives it unique chemical properties and potential biological activities.
- Compared to similar compounds, it may exhibit different reactivity and binding affinities due to the length and branching of its carbon chain.
特性
分子式 |
C18H22N4O2S |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H22N4O2S/c1-18(2,3)10-14(23)19-17-21-20-16(25-17)12-9-15(24)22(11-12)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,19,21,23) |
InChIキー |
DNWJLFVPEWJXLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylpropyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11360831.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11360838.png)
![N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11360839.png)
![2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11360844.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide](/img/structure/B11360850.png)
![N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360860.png)
![N-(4-chlorophenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360866.png)
![5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11360870.png)
![2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11360874.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360881.png)
![2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11360886.png)


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11360908.png)
